4-{2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Overview
Description
4-{2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the formation of the pyrimidine ring via cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrimidine and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-{2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt DNA replication processes, making it effective against bacterial and cancer cells . The piperazine and pyrimidine rings contribute to its binding affinity and specificity towards certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-thiadiazol-2-ol
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
4-{2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine stands out due to its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties.
Properties
IUPAC Name |
4-[2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7OS/c1-12-18-19-15(24-12)22-6-4-21(5-7-22)14-16-3-2-13(17-14)20-8-10-23-11-9-20/h2-3H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHMRYGBDAGASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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